

Protocol for labeling antibodies with Sulfo-Cy3 amine.

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Protocol for Labeling Antibodies with Sulfo-Cy3 Amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Sulfo-Cy3 NHS ester, a water-soluble amine-reactive fluorescent dye. The resulting Cy3-labeled antibodies are ideal for a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting.

Introduction

Sulfo-Cy3 is a bright, orange-fluorescent dye with an excitation maximum at 554 nm and an emission maximum at 568 nm.[1] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy3 reacts efficiently with primary amines (e.g., the side chain of lysine residues) on proteins to form stable amide bonds.[2][3][4] This protocol outlines the steps for antibody preparation, the labeling reaction, and the purification of the final conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful labeling of antibodies with Sulfo-Cy3.



Parameter	Recommended Value	Notes
Antibody Concentration	1 - 10 mg/mL[5]	Higher concentrations (≥ 2 mg/mL) improve labeling efficiency.[5][6] If the concentration is below 1 mg/mL, it should be concentrated.[2][3]
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3 - 9.0[7][8][9]	Amine-free buffers like PBS can also be used, with the pH adjusted to the alkaline range. [2][7]
Sulfo-Cy3 NHS Ester Stock Solution	1 - 10 mg/mL in anhydrous DMSO[1][7]	Prepare fresh before use.[2]
Dye:Antibody Molar Ratio	5:1 to 20:1[7]	The optimal ratio may need to be determined empirically for each antibody. A common starting point is a 10:1 molar ratio.[7]
Reaction Time	30 - 60 minutes[1][2]	
Reaction Temperature	Room Temperature[1][2]	
Purification Method	Gel filtration (spin columns or gravity flow) or dialysis[1][2][3]	To remove unconjugated dye.
Optimal Degree of Labeling (DOL)	2 - 3 dye molecules per antibody[2][3]	

Experimental Protocols Materials

- Antibody (free of amine-containing stabilizers like BSA, gelatin, or Tris)[7][9]
- Sulfo-Cy3 NHS ester



- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate solution, pH 8.5-9.5[7]
- Phosphate Buffered Saline (PBS), pH 7.2-7.4[7]
- Purification resin (e.g., Sephadex G-25) or spin columns[2][7]
- Spectrophotometer

Antibody Preparation

- If the antibody solution contains amine-containing substances such as bovine serum albumin (BSA), gelatin, or free amino acids, it must be purified prior to labeling.[7][10] This can be achieved by methods such as affinity chromatography or dialysis against PBS.
- Ensure the antibody is at a suitable concentration (ideally 2-10 mg/mL) in an amine-free buffer.[5][6] If necessary, concentrate the antibody using a spin concentrator.[2][5]
- If the antibody is in a buffer like PBS, adjust the pH to 8.3-9.0 by adding 1/10th volume of 1
 M sodium bicarbonate solution.[7][9]

Labeling Reaction

- Allow the vial of Sulfo-Cy3 NHS ester to equilibrate to room temperature before opening.
- Prepare a 10 mg/mL stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO.[7] This solution should be used immediately.[2]
- Add the appropriate volume of the Sulfo-Cy3 stock solution to the antibody solution to achieve the desired dye:antibody molar ratio (e.g., 10:1).[7] Add the dye solution dropwise while gently vortexing the antibody solution.[9]
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]
 [2]

Purification of the Labeled Antibody



- Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS.[2][7]
- Apply the reaction mixture to the top of the column.
- Elute the labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody, while the free dye will elute later.
- Alternatively, use a desalting spin column for rapid purification.[2][3]

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[11][12][13]

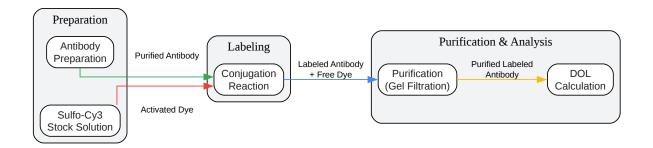
- Measure the absorbance of the purified labeled antibody at 280 nm (A280) and 555 nm (Amax for Cy3).[11]
- Calculate the concentration of the antibody and the dye using the following equations:
 - Corrected A280 = A280 (Amax * Correction Factor)
 - The correction factor for Sulfo-Cy3 at 280 nm is approximately 0.08.[8]
 - Antibody Concentration (M) = Corrected A280 / (Molar extinction coefficient of antibody at 280 nm)
 - The molar extinction coefficient of IgG is approximately 210,000 M⁻¹cm⁻¹.[3]
 - Dye Concentration (M) = Amax / (Molar extinction coefficient of Sulfo-Cy3 at 555 nm)
 - The molar extinction coefficient of Cy3 is approximately 150,000 M⁻¹cm⁻¹.[8]
 - DOL = Dye Concentration (M) / Antibody Concentration (M)[12]

An optimal DOL is typically between 2 and 3.[2][3]

Visualizations



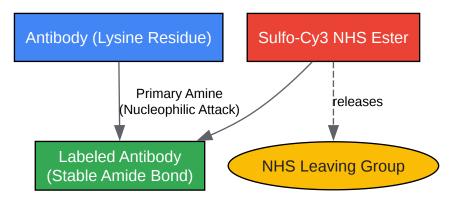
Experimental Workflow



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Caption: Workflow for labeling antibodies with Sulfo-Cy3.

Signaling Pathway Analogy: Amine-Reactive Labeling



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Caption: Reaction between an antibody's primary amine and Sulfo-Cy3 NHS ester.

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